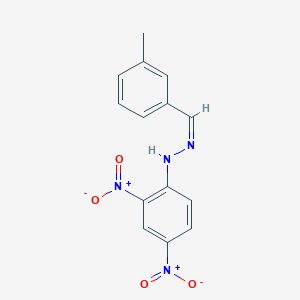
m-Tolualdehyd-2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Tolualdehyd-2,4-dinitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.27 g/mol . It is a yellow crystalline solid with a melting point of 213°C . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of m-Tolualdehyd-2,4-dinitrophenylhydrazone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and iron (III) chloride (FeCl3).
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminoderivatives of the compound.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: m-Tolualdehyd-2,4-dinitrophenylhydrazone is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which m-Tolualdehyd-2,4-dinitrophenylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing biochemical processes.
Comparison with Similar Compounds
p-Tolualdehyd-2,4-dinitrophenylhydrazone
o-Tolualdehyd-2,4-dinitrophenylhydrazone
Benzaldehyde-2,4-dinitrophenylhydrazone
Uniqueness: m-Tolualdehyd-2,4-dinitrophenylhydrazone is unique due to its specific structural features, such as the position of the methyl group on the aromatic ring, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H12N4O4 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9- |
InChI Key |
PQBRXQUGVASQBU-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















